molecular formula C17H20N2 B11949636 N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine CAS No. 126091-89-2

N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine

Cat. No.: B11949636
CAS No.: 126091-89-2
M. Wt: 252.35 g/mol
InChI Key: JEFXFJSHHKSJPF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine is a complex organic compound with a unique structure that includes both dimethyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine typically involves the reaction of P-toluidine with 2-ethylbenzaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-alpha-(2-methylphenylimino)-P-toluidine
  • N,N-Dimethyl-alpha-(2-chlorophenylimino)-P-toluidine
  • N,N-Dimethyl-alpha-(2-bromophenylimino)-P-toluidine

Uniqueness

N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.

Properties

CAS No.

126091-89-2

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[(2-ethylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H20N2/c1-4-15-7-5-6-8-17(15)18-13-14-9-11-16(12-10-14)19(2)3/h5-13H,4H2,1-3H3

InChI Key

JEFXFJSHHKSJPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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